molecular formula C12H17F2NO4 B14813067 3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid CAS No. 1393559-81-3

3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid

Cat. No.: B14813067
CAS No.: 1393559-81-3
M. Wt: 277.26 g/mol
InChI Key: NZAZINBXOZMISY-UHFFFAOYSA-N
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Description

3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[310]hexane-3-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[310]hexane-3-carboxylic acid typically involves multiple steps, starting from readily available precursorsThis method is efficient, versatile, and sustainable compared to traditional batch processes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems in industrial settings allows for continuous production, which can be more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[3.1.0]hexane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((tert-Butoxycarbonyl)amino)-6,6-difluorobicyclo[310]hexane-3-carboxylic acid is unique due to the presence of the difluoro substituents, which can significantly alter its chemical and biological properties compared to similar compounds

Properties

CAS No.

1393559-81-3

Molecular Formula

C12H17F2NO4

Molecular Weight

277.26 g/mol

IUPAC Name

6,6-difluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[3.1.0]hexane-3-carboxylic acid

InChI

InChI=1S/C12H17F2NO4/c1-10(2,3)19-9(18)15-11(8(16)17)4-6-7(5-11)12(6,13)14/h6-7H,4-5H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

NZAZINBXOZMISY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CC2C(C1)C2(F)F)C(=O)O

Origin of Product

United States

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